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Amitriptyline N-Oxide-13C3

Cat. No.: B1161675
M. Wt: 296.38
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Description

Role of N-Oxides as Key Metabolites and Research Tools

N-oxides are common metabolites of drugs containing tertiary amine functional groups. nih.govmdpi.com The formation of N-oxides is a significant metabolic pathway for many xenobiotics, including amitriptyline (B1667244). researchgate.nettandfonline.com Amitriptyline is metabolized in the liver by cytochrome P450 and N-oxidases to form amitriptyline N-oxide. biosynth.com

The key roles of N-oxides in pharmaceutical research are:

Metabolic Fate: Studying N-oxide metabolites is crucial for a complete understanding of a drug's metabolic profile. In the case of amitriptyline, the N-oxide can be excreted unchanged, further metabolized, or reduced back to the parent drug, amitriptyline. nih.govresearchgate.net

Pharmacological Activity: While some N-oxides are inactive, others may retain or have altered pharmacological activity compared to the parent compound. mdpi.com Although amitriptyline N-oxide is generally considered to have less central nervous system activity than amitriptyline, it still exhibits some pharmacological effects. nih.govdrugbank.com

Research Probes: N-oxides can be used as biochemical probes to study the activity of specific enzymes involved in drug metabolism. biosynth.com Their unique physicochemical properties, such as increased polarity and water solubility, can also be exploited in drug design and delivery. nih.govacs.org

Rationale for Investigating Amitriptyline N-Oxide-13C3 in Academic Contexts

The investigation of this compound in academic and research settings is driven by the need for precise analytical tools to study the complex metabolism of amitriptyline. The tricyclic antidepressant has been in clinical use for decades and its metabolism is well-documented to be complex and subject to genetic polymorphism. drugbank.comnih.gov

The specific rationale for using the ¹³C₃ labeled version includes:

Precise Quantification in Complex Matrices: The stable isotope label allows for the development of highly sensitive and specific quantitative assays using isotope dilution mass spectrometry. mdpi.com This is essential for accurately measuring the concentration of this specific metabolite in the presence of the parent drug and other metabolites.

Internal Standard for Bioanalytical Methods: Due to its chemical identity with the unlabeled metabolite, this compound is an ideal internal standard for LC-MS/MS-based quantification of amitriptyline N-oxide in biological samples. youtube.comlibios.fr This ensures the reliability and accuracy of pharmacokinetic data.

Below is a table summarizing the key properties of the compounds discussed:

Compound NameRole in Research
AmitriptylineParent Drug, Tricyclic Antidepressant
Amitriptyline N-OxideMetabolite of Amitriptyline
NortriptylineActive Metabolite of Amitriptyline
This compoundIsotopically Labeled Internal Standard and Research Tool

Properties

Molecular Formula

C₁₇¹³C₃H₂₃NO

Molecular Weight

296.38

Synonyms

3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-Oxide-13C3;  10,11-Dihydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine N-Oxide-13C3;  Amitriptyline Oxide-13C3;  Amitriptylinoxide-13C3;  Equilibrin-13C3

Origin of Product

United States

Synthetic Methodologies for Carbon 13 Labeled Amitriptyline N Oxide

Strategies for Regioselective 13C Isotopic Enrichment

Regioselective labeling is paramount to producing a standard where the isotopic labels are in a known and stable position within the molecule. This ensures that the labeled compound behaves chemically and physically identically to the unlabeled analyte, a critical requirement for accurate quantification in mass spectrometry-based assays. acs.org

The journey to Amitriptyline (B1667244) N-Oxide-13C3 begins with the synthesis of a precursor molecule where three carbon-13 atoms are strategically incorporated. The synthesis of amitriptyline itself starts with the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. ijnc.ir To create the 13C3 labeled version, a custom synthesis of a 13C-labeled precursor is required. acs.org This often involves starting with simple, commercially available 13C-labeled building blocks. For instance, a synthetic route could be designed to utilize a 13C-labeled version of a key reactant in the synthesis of the dibenzocycloheptene ring or the dimethylaminopropyl side chain. The choice of which precursor to label is guided by synthetic feasibility and the need to ensure the label is not lost in subsequent metabolic processes. criver.com

The creation of isotopically labeled N-oxides involves a multi-step pathway. hyphadiscovery.com Once the 13C-labeled amitriptyline precursor is synthesized, the next crucial step is the N-oxidation. This process must be carefully controlled to selectively oxidize the tertiary amine without affecting other parts of the molecule. The development of these pathways requires a deep understanding of reaction mechanisms to ensure high yield and purity of the final labeled product. nih.govpnas.org

Chemical Synthesis and Derivatization Approaches

The final stages of the synthesis involve the chemical transformation of the labeled precursor into the desired N-oxide form and its subsequent purification.

The oxidation of the tertiary amine in the 13C-labeled amitriptyline to form the N-oxide is a critical derivatization step. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. rsc.orgacs.org The reaction must be carefully monitored to prevent over-oxidation or degradation of the tricyclic structure. The use of the 13C-labeled precursor does not significantly alter the reaction conditions compared to the unlabeled compound.

Table 1: Common Oxidizing Agents for N-Oxidation

Oxidizing Agent Typical Reaction Conditions
meta-Chloroperoxybenzoic acid (m-CPBA) Inert solvent (e.g., dichloromethane), room temperature

This table is for illustrative purposes and specific conditions may vary.

Following the N-oxidation reaction, the resulting mixture contains the desired Amitriptyline N-Oxide-13C3, unreacted starting material, and potential byproducts. Purification is a critical step to isolate the labeled compound with high chemical and isotopic purity. moravek.com High-performance liquid chromatography (HPLC) is a widely used and effective technique for this purpose. iaea.orgacs.org By selecting the appropriate column and mobile phase, it is possible to separate the labeled N-oxide from impurities. rsc.org

Table 2: Illustrative Chromatographic Purification Parameters

Parameter Specification
Chromatographic Mode Reverse-Phase HPLC
Stationary Phase C18 column
Mobile Phase Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid)

This table provides a general example; actual parameters are optimized for each specific synthesis.

Assessment of Isotopic Purity and Enrichment Levels

The final and crucial step is to verify the isotopic purity and the level of 13C enrichment in the final product. This is essential to confirm the identity and quality of the labeled internal standard. criver.com

Mass spectrometry (MS) is the primary technique used for this assessment. By comparing the mass spectra of the labeled and unlabeled compounds, the incorporation of the three carbon-13 atoms can be confirmed by the corresponding mass shift. nih.gov The isotopic enrichment, which is the percentage of the compound that is correctly labeled, is also determined from the mass spectral data. wvu.edunih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, can also be employed to confirm the position of the labels within the molecule. researchgate.netnih.gov A certificate of analysis is typically provided with the synthesized standard, detailing these purity and enrichment values. criver.com

Advanced Spectroscopic and Chromatographic Characterization of Amitriptyline N Oxide 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. For Amitriptyline (B1667244) N-Oxide-13C3, NMR is instrumental in confirming the molecular structure, verifying the precise location of the isotopic labels, and investigating the electronic environment of the nuclei.

13C NMR Chemical Shift Analysis for Structural Confirmation and Labeling Site Verification

The 13C NMR spectrum of Amitriptyline N-Oxide-13C3 provides definitive evidence of its carbon framework and the successful incorporation of the 13C labels. The N-oxidation of the dimethylamino group induces a characteristic downfield shift for the adjacent carbon atoms compared to the parent amitriptyline molecule. This is attributed to the deshielding effect of the newly introduced oxygen atom. The three 13C-labeled carbons are expected to be in the N,N-dimethyl and the adjacent methylene group of the propyl chain, leading to significantly enhanced signals for these specific carbons.

Table 1: Hypothetical 13C NMR Chemical Shifts of this compound (Note: These are predicted values for illustrative purposes and may not represent actual experimental data.)

Carbon AtomPredicted Chemical Shift (ppm)
¹³C -N-CH₃55.2
¹³C -N-CH₃55.2
¹³C -CH₂-N68.5
C-5138.7
C-10,1132.1
Aromatic C122.5 - 141.3
C=CH130.4
CH₂-CH₂-N28.9

The verification of the labeling sites is achieved by observing the dramatically increased intensity and potential satellite peaks arising from 13C-13C coupling if two labeled centers are adjacent.

Multi-Dimensional NMR Techniques (e.g., 1H-13C HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The 1H-13C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the precise assignment of the proton signals corresponding to each carbon in the molecule, including the 13C-labeled positions. For instance, the protons of the 13C-labeled methyl and methylene groups will show strong cross-peaks with their corresponding intense 13C signals.

The 1H-13C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the molecular structure. For example, the protons of the 13C-labeled N-methyl groups would show correlations to the 13C-labeled methylene carbon, and vice-versa, confirming the integrity of the labeled side chain.

Investigation of Spin-Spin Coupling Phenomena in Labeled N-Oxides

The presence of the 13C labels allows for the observation of spin-spin coupling between the 13C nuclei and adjacent protons (¹JCH, ²JCH, etc.). The one-bond coupling constant (¹JCH) for the sp³ hybridized carbons of the side chain is typically in the range of 125-140 Hz. The introduction of the electron-withdrawing N-oxide group can slightly influence these coupling constants. Analysis of these coupling phenomena provides further confirmation of the electronic structure around the labeled sites. In proton-coupled 13C NMR spectra, the signals for the labeled methyl groups would appear as quartets due to coupling with the three attached protons, while the labeled methylene group would appear as a triplet.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound. For this compound, it is essential for confirming the isotopic enrichment and elucidating its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of this compound. The expected accurate mass can be calculated based on the elemental formula, including the three 13C isotopes.

Table 2: Theoretical Accurate Mass of this compound

IonElemental FormulaCalculated Accurate Mass (m/z)
[M+H]⁺¹³C₃C₁₇H₂₄NO⁺297.2118

Experimental determination of the accurate mass via HRMS that matches this theoretical value provides strong evidence for the successful synthesis and isotopic labeling of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Labeled Species

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule of this compound) to generate a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. A common fragmentation pathway for protonated N-oxides is the neutral loss of the N,N-dimethylhydroxylamine group. Due to the 13C labeling, the mass of this fragment will be shifted, providing a clear marker for the labeled side chain.

A characteristic fragmentation for many N-oxides is also the loss of an oxygen atom (a deoxygenation reaction), which would result in a fragment ion corresponding to protonated Amitriptyline-13C3. acs.org The analysis of the MS/MS spectrum allows for the construction of a detailed fragmentation pathway, which further confirms the structure of the labeled compound.

Table 3: Predicted Key MS/MS Fragments of [this compound+H]⁺ (Note: These are predicted values for illustrative purposes and may not represent actual experimental data.)

Precursor Ion (m/z)Proposed FragmentFragment m/zNeutral Loss
297.2[M+H-O]⁺281.216.0
297.2[M+H - (CH₃)₂NOH]⁺219.178.1
281.2[M+H-O - C₂H₅N]⁺233.148.1

The presence of fragments with m/z values shifted by +3 compared to the unlabeled analogue would definitively confirm the location of the labels within the side chain.

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the assessment of the purity of this compound and for its separation from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. nih.govscribd.comsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net A reversed-phase HPLC method is typically employed, utilizing a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).

This method allows for the separation of this compound from potential impurities, including the unlabeled Amitriptyline N-oxide, the precursor Amitriptyline-13C3, and other related substances. The high resolving power of HPLC ensures that even minor impurities can be detected and quantified, which is crucial for its application as a reference standard.

Table 2: Illustrative HPLC Purity Analysis of a Batch of this compound

Compound Retention Time (min) Peak Area (%)
This compound 8.2 99.8
Amitriptyline-13C3 10.5 0.1
Unlabeled Amitriptyline N-Oxide 8.2 <0.1 (co-eluting)
Unknown Impurity 1 6.7 0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC can be employed following a chemical derivatization step. nih.govnih.govresearchgate.netmdpi.com Derivatization, such as silylation or acylation, can be used to convert the polar N-oxide group into a more volatile and thermally stable derivative.

This approach is particularly useful for specific analytical applications where GC is preferred, for instance, when coupling to certain types of mass spectrometers. The use of a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like the derivatives of this compound. mdpi.com

Table 3: Potential GC Analysis Parameters for a Derivatized this compound

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280 °C
Carrier Gas Helium
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Applications of Amitriptyline N Oxide 13c3 in Mechanistic and Metabolic Research

Elucidation of In Vitro Metabolic Pathways of Amitriptyline (B1667244) N-Oxide

Amitriptyline N-oxide is a known metabolite of the tricyclic antidepressant amitriptyline. researchgate.netclinpgx.orgwikipedia.org In metabolic studies, it is understood that amitriptyline N-oxide can be reduced back to the parent drug, amitriptyline, which then enters its own extensive metabolic pathways, including N-demethylation and hydroxylation. clinpgx.orgnih.govnih.gov The use of Amitriptyline N-Oxide-13C3 is critical for unequivocally tracing the fate of the N-oxide, distinguishing its metabolic products from those that might arise from co-administered amitriptyline or pre-existing metabolites.

The in vitro metabolism of amitriptyline is predominantly mediated by the cytochrome P450 (CYP) system. clinpgx.orgdrugbank.com Specifically, CYP2C19 is the primary enzyme responsible for N-demethylation to nortriptyline, while CYP2D6 is mainly involved in the hydroxylation of both amitriptyline and nortriptyline. clinpgx.orgkarger.comnih.govresearchgate.net Other isoforms like CYP1A2, CYP2C9, and CYP3A4 also contribute to a lesser extent. drugbank.comkarger.comnih.gov

When studying the metabolism of this compound, its initial key transformation is a reduction back to ¹³C₃-amitriptyline. clinpgx.orgnih.gov Subsequent metabolism is then carried out by the aforementioned CYP enzymes. By incubating this compound with individual, isolated recombinant CYP enzymes, researchers can precisely determine the contribution of each enzyme to the formation of specific metabolites. The stable isotope label ensures that all detected metabolites, such as ¹³C₃-nortriptyline and ¹³C₃-10-hydroxyamitriptyline, originate exclusively from the initial N-oxide compound.

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Amitriptyline (derived from this compound)

Enzyme Primary Metabolic Reaction Resulting ¹³C₃-Metabolite
CYP2C19 N-demethylation ¹³C₃-Nortriptyline
CYP2D6 (E)-10-hydroxylation (E)-10-hydroxy-¹³C₃-amitriptyline
CYP3A4 N-demethylation, Olefin Epoxidation ¹³C₃-Nortriptyline, ¹³C₃-Amitriptyline Epoxide

| CYP1A2 | N-demethylation (minor) | ¹³C₃-Nortriptyline |

This table outlines the expected metabolic pathways for ¹³C₃-amitriptyline following the initial reduction of this compound.

The use of ¹³C labeling is a well-established technique for identifying drug metabolites. nih.gov When this compound is incubated in a biological system, such as human liver microsomes, all metabolites derived from it will contain the ¹³C₃-label. This isotopic signature creates a unique pattern in mass spectrometry (MS) analysis, specifically a +3 Da mass shift compared to any unlabeled counterparts. This allows for the confident identification of drug-related material against a high background of endogenous components.

Furthermore, techniques like ¹³C-NMR spectroscopy can be employed. In studies using ¹³C-labeled amitriptyline, ¹³C-NMR has successfully identified signals corresponding to metabolites from N-dealkylation and N-oxidation in urine extracts. nih.gov Applying this technique to this compound would enable the structural elucidation of novel or unexpected metabolites formed in vitro, providing a more complete picture of its biotransformation.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org By comparing the reaction rates of a labeled and unlabeled compound, a KIE can be calculated. This provides valuable insight into the reaction mechanism, specifically identifying whether the bond to the isotopic atom is broken in the rate-determining step of the reaction. wikipedia.org

In the context of this compound, KIE studies could be designed to investigate several biotransformation steps. For instance, if the ¹³C atoms are strategically placed on the N-methyl groups, a KIE on the N-demethylation reaction (catalyzed by CYP2C19) could be measured. A significant KIE (k_light / k_heavy > 1) would indicate that the C-H bond on the methyl group is broken during the rate-limiting step of this metabolic process. Similarly, isotopic labeling in the dibenzocycloheptene ring system could probe the mechanism of hydroxylation by CYP2D6.

Investigation of Bioactivation Mechanisms in In Vitro Systems

Bioactivation is the process by which a drug is metabolically converted to a chemically reactive species. These reactive metabolites can covalently bind to cellular macromolecules like proteins, which is a proposed mechanism for idiosyncratic drug-induced toxicity. nih.govnih.gov Amitriptyline has been shown to undergo bioactivation to form electrophilic arene oxide intermediates. nih.gov

P450-catalyzed oxidation of the aromatic nucleus in amitriptyline can form an electrophilic arene oxide intermediate. nih.gov This highly reactive species is typically transient and difficult to detect directly. However, its formation can be inferred by the presence of its stable downstream metabolites, such as dihydrodiols, which are formed by the action of epoxide hydrolase on the arene oxide. clinpgx.orgnih.gov

Using this compound, which is first reduced to ¹³C₃-amitriptyline, allows for the unambiguous identification of these downstream products. The detection of a ¹³C₃-labeled dihydrodiol metabolite by LC-MS/MS would provide strong evidence for the formation of a ¹³C₃-arene oxide intermediate. The known mass shift from the label is crucial for filtering the data and confidently identifying these specific metabolites.

A common strategy to detect reactive intermediates is to "trap" them with a nucleophilic agent added to the in vitro incubation system. Glutathione (GSH) is a biological nucleophile frequently used for this purpose. nih.gov If a reactive electrophile like an arene oxide is formed, it can react with GSH to form a stable GSH conjugate.

In studies with unlabeled amitriptyline, GSH conjugates have been successfully detected in microsomal incubations, providing direct evidence of bioactivation. nih.gov The use of this compound significantly enhances the sensitivity and specificity of these trapping experiments. The resulting ¹³C₃-GSH-conjugate will have a unique mass that can be selectively searched for in LC-MS/MS analyses. This confirms that the reactive intermediate originated from the administered drug and allows for its structural characterization. Similar studies can be performed with other nucleophiles, such as N-acetylcysteine (NAC). nih.gov

Table 2: Products Indicating Bioactivation of this compound

Precursor Reactive Intermediate (Proposed) Trapping Agent / Enzyme Stable Product Detected
¹³C₃-Amitriptyline ¹³C₃-Arene Oxide Epoxide Hydrolase ¹³C₃-Dihydrodiol
¹³C₃-Amitriptyline ¹³C₃-Arene Oxide Glutathione (GSH) ¹³C₃-GSH Conjugate
¹³C₃-Amitriptyline ¹³C₃-Arene Oxide N-acetylcysteine (NAC) ¹³C₃-NAC Conjugate

This table summarizes how stable, detectable products provide evidence for the formation of transient reactive intermediates from ¹³C₃-amitriptyline (derived from the N-oxide).

Use of this compound as an Internal Standard in Quantitative Bioanalytical Method Development

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS/MS). scispace.comnih.gov this compound, as a SIL analog of the analyte Amitriptyline N-Oxide, is an ideal internal standard for mechanistic and metabolic research. Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte. nih.gov This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in the analytical process. researchgate.net

Incorporating a stable isotope like Carbon-13 (¹³C) results in a compound that is chemically identical to the analyte but has a different mass. crimsonpublishers.com This mass difference is easily distinguished by a mass spectrometer, allowing for separate quantification of the analyte and the internal standard. Unlike deuterium-labeled standards, which can sometimes exhibit chromatographic shifts (the "isotope effect"), ¹³C-labeled standards are less prone to such issues and are expected to co-elute perfectly with the unlabeled analyte. crimsonpublishers.comwaters.com This co-elution is critical for accurately correcting matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. waters.com

Theoretical and Computational Chemistry Approaches for Amitriptyline N Oxide 13c3

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (the most stable structure) and to describe the distribution of electrons.

For Amitriptyline (B1667244) N-Oxide-13C3, these calculations can predict key structural parameters. The isotopic labeling with three ¹³C atoms does not significantly alter the molecular geometry or the electronic properties compared to the unlabeled compound, as these are primarily determined by the electron distribution and nuclear charges, which remain the same. However, the calculations provide a precise, theoretical model of the molecule's framework.

Research Findings: Quantum chemical calculations would typically be employed to optimize the geometry of Amitriptyline N-Oxide-13C3. This process yields data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, electronic properties such as the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Below is a theoretical representation of data that could be obtained from a DFT calculation on the optimized geometry of Amitriptyline N-Oxide.

Table 1: Theoretical Structural and Electronic Properties of Amitriptyline N-Oxide This table is illustrative and represents typical data obtained from quantum chemical calculations.

ParameterDescriptionPredicted Value
Bond Length (C=C in cycloheptene (B1346976) ring)The length of the double bond within the central seven-membered ring.~1.35 Å
Bond Length (N⁺-O⁻)The length of the coordinate covalent bond in the N-oxide group.~1.38 Å
Bond Angle (C-N-C in dimethylamino group)The angle between the carbon and nitrogen atoms of the side chain.~110°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.8 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.9 eV
HOMO-LUMO GapThe energy difference between HOMO and LUMO, indicating chemical reactivity.4.9 eV

Molecular Dynamics Simulations of N-Oxide Interactions with Biomolecules (e.g., Enzymes)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding how a molecule like this compound interacts with biological macromolecules, such as enzymes. Given that amitriptyline is metabolized by cytochrome P450 (CYP) enzymes, MD simulations can model the process of the N-oxide entering the enzyme's active site. drugbank.com

The simulation begins with the known crystal structure of the target enzyme and a computationally generated model of this compound. The molecules are placed in a simulated physiological environment (typically a box of water molecules and ions), and Newton's laws of motion are applied to calculate the trajectory of every atom in the system over a period ranging from nanoseconds to microseconds.

Research Findings: MD simulations can reveal the key intermolecular forces driving the interaction, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov By analyzing the simulation, researchers can identify the specific amino acid residues in the enzyme's active site that are crucial for binding the N-oxide. The stability of the enzyme-ligand complex can be assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position over time. Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity. nih.gov

The following table illustrates the kind of data that can be extracted from MD simulations to characterize the interaction between Amitriptyline N-Oxide and a hypothetical enzyme active site.

Table 2: Illustrative Interaction Energy Analysis from a Molecular Dynamics Simulation This table is a hypothetical representation of data from an MD simulation of Amitriptyline N-Oxide in an enzyme active site.

Energy ComponentDescriptionCalculated Energy (kcal/mol)
Van der Waals EnergyEnergy from non-bonded atomic attractions and repulsions.-45.5
Electrostatic EnergyEnergy from the interaction of atomic charges.-20.1
Polar Solvation EnergyEnergy contribution from the interaction with the polar solvent (water).+38.7
Nonpolar Solvation EnergyEnergy contribution from the interaction with the nonpolar solvent.-4.2
Total Binding Free Energy The overall estimated free energy of binding. -31.1

In Silico Prediction of Spectroscopic Signatures (e.g., ¹³C NMR Chemical Shifts, MS Fragmentation)

In silico methods for predicting spectroscopic data are essential for structure verification and metabolite identification. nih.gov These computational tools can generate predicted spectra that can be compared with experimental results to confirm the identity and structure of a synthesized or isolated compound.

¹³C NMR Chemical Shifts: The prediction of ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved through both quantum mechanical calculations and machine learning algorithms. nrel.govrsc.org QM methods, often using DFT, calculate the magnetic shielding tensor for each carbon nucleus, which is then converted into a chemical shift. nih.gov Machine learning models are trained on large databases of known structures and their experimental NMR spectra to predict chemical shifts based on the local atomic environment. nrel.gov

For this compound, the key feature is the isotopic labeling. The ¹³C nuclei have a nuclear spin and will be directly observed in a ¹³C NMR spectrum. The in silico prediction must account for the specific locations of these three ¹³C atoms. The predicted shifts for the labeled carbons provide a direct reference for experimental verification.

Table 3: Predicted ¹³C NMR Chemical Shifts for Selected Carbons in this compound This table presents hypothetical chemical shifts (ppm) relative to TMS, as would be predicted by in silico methods. The ¹³C labels are assumed to be on the N,N-dimethyl and adjacent propyl chain carbon for this example.

Carbon Atom PositionPredicted ¹³C Chemical Shift (ppm)Note
C=C (olefinic)141.5Unlabeled
Aromatic C-H128.9Unlabeled
Aromatic C (quaternary)135.8Unlabeled
-CH₂- (bridge)32.4Unlabeled
N-(¹³CH₃)₂ 48.2 Isotopically Labeled
-CH₂-¹³CH₂-N 59.1 Isotopically Labeled

Mass Spectrometry (MS) Fragmentation: Computational tools can predict the fragmentation patterns of a molecule in a mass spectrometer. epfl.ch These predictions are based on established rules of chemical fragmentation, bond dissociation energies, and machine learning models trained on extensive MS spectral libraries. nih.gov For protonated Amitriptyline N-Oxide, a characteristic fragmentation pathway involves the loss of the nitrogen-containing side chain. researchgate.net

In the case of this compound, the ¹³C labels serve as a powerful diagnostic tool. By predicting the fragmentation, one can determine which fragments will retain the isotopic labels. This results in specific mass shifts in the product ion spectrum, confirming both the fragmentation pathway and the location of the labels. A common fragmentation for tertiary amine N-oxides is the loss of a dimethylhydroxylamine group. nih.gov

Table 4: Predicted ESI-MS/MS Fragmentation for Protonated this compound This table outlines a plausible fragmentation pathway and the expected mass-to-charge ratios (m/z) for the isotopically labeled compound.

IonDescriptionPredicted m/z
[M+H]⁺Protonated parent molecule297.4
[M+H - H₂O]⁺Loss of water from the N-oxide group279.4
[M+H - (CH₃)₂NOH]⁺Loss of dimethylhydroxylamine, a characteristic fragmentation of N-oxides. The resulting ion retains the ¹³C label on the propyl chain.236.2
[Side Chain]⁺Cleavage resulting in the protonated side chain fragment containing all three ¹³C labels.92.1

Future Directions and Emerging Research Avenues for Isotopically Labeled N Oxides

Development of Advanced Isotopic Tracing Methodologies

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds. illinoisnrec.org The incorporation of stable isotopes like carbon-13, as seen in Amitriptyline (B1667244) N-Oxide-13C3, allows for the differentiation of the compound and its metabolites from endogenous molecules. clearsynth.comresearchgate.net Future advancements in this area will likely focus on multi-labeling approaches, where different positions on a molecule are labeled with various isotopes. This would enable a more detailed mapping of metabolic and degradation pathways.

Advanced methodologies may also involve the use of positron emission tomography (PET) imaging, which can provide real-time, in vivo tracking of isotopically labeled compounds. This technique offers the potential to visualize the distribution and kinetics of N-oxides and their metabolites within a biological system, providing invaluable pharmacokinetic data. dntb.gov.ua

Exploration of Novel Analytical Platforms for Labeled N-Oxide Characterization

The characterization and quantification of isotopically labeled N-oxides and their metabolites necessitate sensitive and specific analytical platforms. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone technique in this field. mdpi.com Future developments will likely involve the refinement of these methods to achieve even lower limits of detection and greater structural elucidation capabilities.

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy is another promising avenue, particularly for studying the interactions of labeled N-oxides with solid matrices, such as soil or biological tissues. researchgate.net The enhanced sensitivity provided by 13C labeling can reveal detailed information about the chemical environment and bonding of the N-oxide. researchgate.net Furthermore, the development of novel sample preparation and introduction techniques will be crucial for improving the efficiency and throughput of these analytical platforms.

Mechanistic Insights into N-Oxide Reduction and Redox Cycling in Biological Systems (In Vitro)

The reduction of N-oxides back to their parent tertiary amines is a significant metabolic pathway. researchgate.netnih.gov In vitro studies using systems such as human liver microsomes are essential for elucidating the enzymatic mechanisms behind this process. bohrium.comresearchgate.net The use of isotopically labeled N-oxides in these systems allows for precise tracking of the conversion and the identification of the enzymes involved, such as cytochrome P450 (P450) isoforms. bohrium.comresearchgate.net

Future research will likely delve deeper into the redox cycling of N-oxides. This process, where an N-oxide is repeatedly reduced and re-oxidized, can lead to the formation of reactive oxygen species and contribute to cellular toxicity. nih.govnih.gov Understanding the factors that influence this cycling, such as oxygen tension and the presence of specific reducing agents, is a key area for future investigation. nih.gov

Below is a table summarizing key enzymes and in vitro systems used in the study of N-oxide metabolism:

In Vitro SystemKey EnzymesResearch Focus
Human Liver MicrosomesCytochrome P450 (CYP2D6, CYP3A4, CYP3A5)Bioactivation, metabolic pathway identification
Recombinant P450sSpecific Cytochrome P450 isoformsElucidation of individual enzyme contributions
Cell Cultures (e.g., Fibroblasts)Cellular reductasesAssessment of cellular phototoxicity and redox cycling

Broader Applications in Environmental Research and Degradation Studies of Pharmaceutical Compounds

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.govmdpi.com Isotopically labeled compounds like Amitriptyline N-Oxide-13C3 are invaluable tools for studying the environmental fate and degradation of these pollutants. nih.gov By tracing the labeled compound, researchers can identify degradation products and determine the rates of various degradation processes, such as hydrolysis, photolysis, and oxidation. mdpi.comnih.govresearchgate.net

Forced degradation studies, which subject the compound to stress conditions like heat, light, and extreme pH, are crucial for predicting its stability and degradation pathways. nih.govresearchgate.net The use of labeled compounds in these studies simplifies the identification of degradation products. nih.gov

Future environmental research will likely focus on understanding the transformation of N-oxides in complex matrices like soil and wastewater. nih.gov The persistence and dissipation of these compounds can be accurately monitored using radiolabeled or stable isotope-labeled analogues. nih.gov

The following table outlines common stress conditions used in forced degradation studies of pharmaceutical compounds:

Stress ConditionPurpose
Acid/Base HydrolysisTo investigate degradation in acidic or alkaline environments.
OxidationTo assess susceptibility to oxidative degradation, often using hydrogen peroxide. nih.gov
PhotolysisTo determine the impact of light exposure on compound stability. nih.gov
Thermal StressTo evaluate the effect of elevated temperatures on degradation. mdpi.com

Q & A

Q. How can researchers determine the solubility profile of Amitriptyline N-Oxide-13C3 in aqueous solutions?

To assess solubility, the pH-Ramp Shake-Flask method is recommended. This technique involves measuring solubility across a pH gradient (e.g., 1–12) under controlled temperature and agitation. For tricyclic analogues like amitriptyline, solubility increases at lower pH due to protonation of the tertiary amine. Ensure calibration of pH electrodes and validate results using high-performance liquid chromatography (HPLC) for quantification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use engineering controls (e.g., fume hoods) to minimize inhalation or skin contact. Wear NIOSH-approved respirators with ABEK filters, chemically resistant gloves, and protective eyewear. Avoid exposure to oxidizers and heat sources, as decomposition may release toxic byproducts like carbon monoxide. Contaminated gloves must be disposed of per hazardous waste regulations .

Q. How can impurities in this compound be quantified during synthesis?

Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Prepare standard solutions of known impurities (e.g., Amitriptyline N-Oxide Hydrochloride) and calculate relative peak areas. Validate the method using spiked samples to ensure linearity (R² ≥ 0.99) and precision (%RSD < 2%) .

Advanced Research Questions

Q. How should experimental designs account for isotopic effects in this compound during metabolic studies?

The ¹³C3 label may alter physicochemical properties (e.g., solubility, partition coefficients). Use mass spectrometry (MS) to differentiate isotopic variants and validate assays with internal standards. For in vivo studies, ensure isotopic purity (>98%) via nuclear magnetic resonance (NMR) spectroscopy, as isotopic dilution could skew pharmacokinetic data .

Q. What methodologies are effective for assessing neurotoxic effects of this compound in preclinical models?

Utilize extraneural application in rodent sciatic nerve models to evaluate dose-dependent neuropathology. Administer doses near clinical thresholds (e.g., 6–8 nmol) and assess histopathological changes (e.g., axonal degeneration, demyelination) at 7- and 14-day intervals. Compare outcomes to unlabeled amitriptyline to isolate isotopic impacts .

Q. How can researchers resolve contradictions in neurotoxicity data across different experimental models?

Analyze variables such as dose (nmol vs. mg/kg), administration route (topical vs. systemic), and species-specific metabolic pathways. For example, neurotoxicity in rat models may not translate to primates due to differences in cytochrome P450 activity. Cross-validate findings using in vitro neuronal cultures and transcriptomic profiling .

Q. What strategies ensure stability of this compound under varying storage conditions?

Store lyophilized samples at -20°C in amber vials to prevent photodegradation. For solutions, use methanol as a solvent and avoid prolonged exposure to temperatures >25°C. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and quantify degradation products using LC-MS .

Methodological Notes

  • Data Validation : Cross-reference chromatographic results with orthogonal techniques (e.g., NMR for structural confirmation).
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, including dose justifications and endpoint criteria .
  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.